molecular formula C19H19N5OS B2977829 N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 249294-39-1

N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No.: B2977829
CAS No.: 249294-39-1
M. Wt: 365.46
InChI Key: JQQDKCGTFJANSZ-UHFFFAOYSA-N
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Description

“N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” is a complex organic compound that features a quinoline ring, a benzimidazole moiety, and a thioacetohydrazide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Benzimidazole Synthesis: The benzimidazole moiety can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.

    Thioacetohydrazide Formation: The thioacetohydrazide group can be introduced through reactions involving thioacetic acid and hydrazine derivatives.

    Coupling Reactions: The final compound can be obtained by coupling the quinoline derivative with the benzimidazole-thioacetohydrazide intermediate under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetohydrazide group.

    Reduction: Reduction reactions could target the quinoline or benzimidazole rings, potentially altering their electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or benzimidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be explored as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Due to the presence of bioactive moieties, the compound could be tested for antimicrobial properties.

    Anticancer Research: The compound might exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

    DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound might act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole.

    Thioacetohydrazide Derivatives: Various hydrazide-based compounds used in medicinal chemistry.

Uniqueness

“N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

N'-(3,4-dihydroquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-24-16-9-5-4-8-15(16)21-19(24)26-12-18(25)23-22-17-11-10-13-6-2-3-7-14(13)20-17/h2-9H,10-12H2,1H3,(H,20,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDKCGTFJANSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NNC3=NC4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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